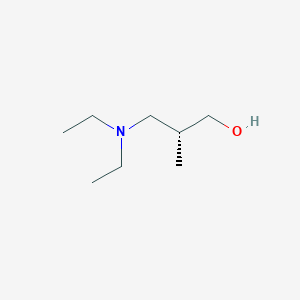
(2R)-3-(Diethylamino)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(Diethylamino)-2-methylpropan-1-ol, also known as DMAA, is a synthetic compound that has gained popularity in recent years due to its potential use as a performance-enhancing drug. DMAA is a sympathomimetic drug that is structurally similar to amphetamines and ephedrine. It has been used in various dietary supplements and pre-workout supplements for its stimulant properties.
Wirkmechanismus
(2R)-3-(Diethylamino)-2-methylpropan-1-ol acts as a sympathomimetic drug by stimulating the release of norepinephrine and dopamine in the brain. It also acts as a vasoconstrictor, which can increase blood pressure and heart rate. The exact mechanism of action of (2R)-3-(Diethylamino)-2-methylpropan-1-ol is not fully understood, but it is believed to work by increasing the activity of the sympathetic nervous system.
Biochemical and Physiological Effects:
(2R)-3-(Diethylamino)-2-methylpropan-1-ol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of norepinephrine and dopamine in the brain, which can lead to increased energy, focus, and motivation. (2R)-3-(Diethylamino)-2-methylpropan-1-ol has also been shown to increase heart rate, blood pressure, and respiratory rate, which can improve exercise performance. However, these effects can also lead to adverse effects, such as anxiety, insomnia, and cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-3-(Diethylamino)-2-methylpropan-1-ol has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of sympathomimetic drugs on the body. It can also be used to study the effects of vasoconstrictors on blood pressure and heart rate. However, (2R)-3-(Diethylamino)-2-methylpropan-1-ol has several limitations, including its potential for abuse and adverse effects. It is also not approved by the FDA for any medical use, which limits its potential for clinical research.
Zukünftige Richtungen
There are several future directions for research on (2R)-3-(Diethylamino)-2-methylpropan-1-ol. One direction is to study the long-term effects of (2R)-3-(Diethylamino)-2-methylpropan-1-ol on the body, including its potential for addiction and adverse effects. Another direction is to study the potential use of (2R)-3-(Diethylamino)-2-methylpropan-1-ol in treating ADHD and narcolepsy. Additionally, more research is needed to understand the exact mechanism of action of (2R)-3-(Diethylamino)-2-methylpropan-1-ol and its effects on the sympathetic nervous system. Finally, the development of safer and more effective performance-enhancing drugs should be a major focus of future research.
Conclusion:
In conclusion, (2R)-3-(Diethylamino)-2-methylpropan-1-ol is a synthetic compound that has gained popularity in recent years due to its potential use as a performance-enhancing drug. It acts as a sympathomimetic drug by stimulating the release of norepinephrine and dopamine in the brain and as a vasoconstrictor, which can increase blood pressure and heart rate. (2R)-3-(Diethylamino)-2-methylpropan-1-ol has several advantages and limitations for lab experiments, and there are several future directions for research on (2R)-3-(Diethylamino)-2-methylpropan-1-ol. However, due to its potential for abuse and adverse effects, (2R)-3-(Diethylamino)-2-methylpropan-1-ol has not been approved by the FDA for any medical use.
Synthesemethoden
The synthesis of (2R)-3-(Diethylamino)-2-methylpropan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 2-methyl-2-butanol with diethylamine in the presence of a strong acid catalyst. This reaction leads to the formation of (2R)-3-(Diethylamino)-2-methylpropan-1-ol as a racemic mixture. The racemic mixture can be resolved into its two enantiomers, (R)-(2R)-3-(Diethylamino)-2-methylpropan-1-ol and (S)-(2R)-3-(Diethylamino)-2-methylpropan-1-ol, using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(Diethylamino)-2-methylpropan-1-ol has been studied extensively for its potential use as a performance-enhancing drug. It has been shown to increase energy, focus, and endurance in athletes. (2R)-3-(Diethylamino)-2-methylpropan-1-ol has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its potential for abuse and adverse effects, (2R)-3-(Diethylamino)-2-methylpropan-1-ol has not been approved by the FDA for any medical use.
Eigenschaften
IUPAC Name |
(2R)-3-(diethylamino)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-9(5-2)6-8(3)7-10/h8,10H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVCZRSDLQOFKL-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2543981.png)

![4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2543988.png)


![N-(2,5-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2543994.png)
![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B2543995.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2543997.png)
![(3aR,5S,5aS,8aS,8bR)-phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2543998.png)

![(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2544000.png)
